



# Protocol for GPR35 β-Arrestin Recruitment Assay

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Compound of Interest		
Compound Name:	GPR35 agonist 1	
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Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals

## Introduction

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in various physiological processes, making them attractive targets for drug discovery. GPR35 is an orphan GPCR implicated in various diseases, including inflammatory bowel disease, asthma, and cancer.[1] One key mechanism in GPCR signaling is the recruitment of  $\beta$ -arrestin proteins to the activated receptor. This interaction not only desensitizes G protein-mediated signaling but can also initiate distinct, G protein-independent signaling cascades. Therefore, assays that measure  $\beta$ -arrestin recruitment are valuable tools for identifying and characterizing GPR35 ligands.[2][3]

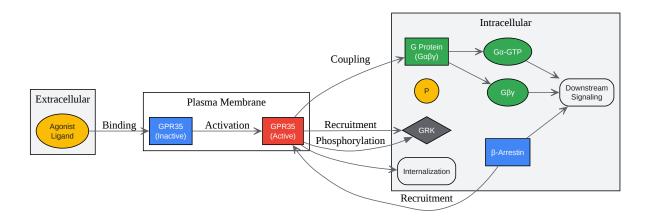
This document provides a detailed protocol for a GPR35  $\beta$ -arrestin recruitment assay, primarily based on the widely used PathHunter® enzyme fragment complementation (EFC) technology. This technology offers a robust, sensitive, and high-throughput-compatible method for monitoring GPR35 activation.[2][4]

# **GPR35 Signaling Pathway and β-Arrestin Recruitment**



Upon agonist binding, GPR35 undergoes a conformational change, leading to the activation of intracellular G proteins (predominantly G $\alpha$ i/o and G $\alpha$ 12/13).[1][5] Subsequently, GPCR kinases (GRKs) phosphorylate the intracellular domains of the activated receptor. This phosphorylation event creates a high-affinity binding site for  $\beta$ -arrestin proteins. The recruitment of  $\beta$ -arrestin to GPR35 sterically hinders further G protein coupling, leading to signal desensitization.

Furthermore, the GPR35- $\beta$ -arrestin complex can be internalized, and  $\beta$ -arrestin can act as a scaffold for various downstream signaling molecules, initiating G protein-independent signaling pathways.[3]



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GPR35 β-arrestin recruitment signaling pathway.

# Experimental Protocol: PathHunter® GPR35 β-Arrestin Recruitment Assay

This protocol is adapted from the DiscoverX PathHunter® β-arrestin assay methodology.[2][6]

- 1. Materials and Reagents
- PathHunter® GPR35 β-Arrestin cells (e.g., from Eurofins DiscoverX)



- Cell culture medium (as recommended by the cell line provider)
- Fetal Bovine Serum (FBS)
- Assay buffer (e.g., HBSS)
- Test compounds (agonists, antagonists)
- Reference agonist (e.g., Zaprinast, Kynurenic acid)
- PathHunter® Detection Reagents
- White, solid-bottom 96-well or 384-well microplates
- Luminometer
- 2. Cell Culture
- Culture PathHunter® GPR35 cells according to the supplier's instructions. Maintain the cells in a 37°C incubator with 5% CO2.
- Ensure cells are in the logarithmic growth phase and do not exceed 90% confluency before harvesting for the assay.
- Use cells with a low passage number for optimal and consistent results.
- 3. Assay Procedure

The following procedure describes the assay in a 384-well format. For other plate formats, adjust cell numbers and reagent volumes accordingly.

### 3.1. Cell Plating

- Harvest the cells using a non-enzymatic cell dissociation solution.
- Resuspend the cells in the appropriate cell plating medium at a density of 250,000 cells/mL.
- Dispense 20 μL of the cell suspension into each well of a white, solid-bottom 384-well plate (5,000 cells/well).



- Incubate the plate overnight at 37°C, 5% CO2.
- 3.2. Compound Preparation and Addition (Agonist Mode)
- Prepare serial dilutions of test compounds and the reference agonist in the assay buffer. The final concentration of solvent (e.g., DMSO) should be kept constant and typically below 1%.
- On the day of the assay, add 5 μL of the compound dilutions to the wells containing the cells.
- For control wells, add 5 μL of assay buffer with the corresponding solvent concentration.

#### 3.3. Incubation

 Incubate the plate at 37°C for 60-90 minutes. The optimal incubation time may vary and should be determined empirically for the specific GPR35 ortholog and ligands being tested.

### 3.4. Signal Detection

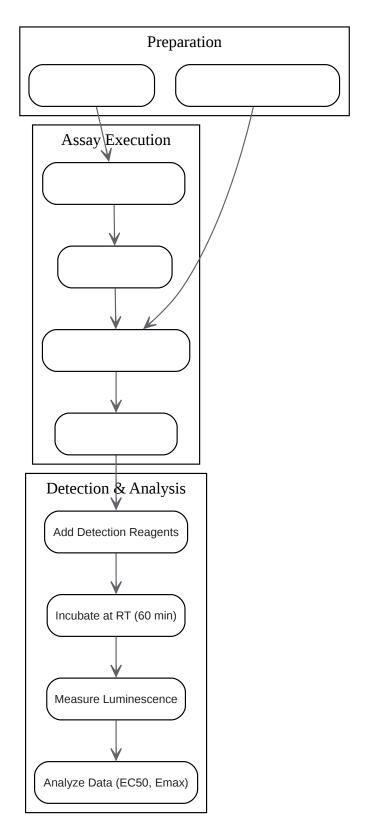
- Equilibrate the PathHunter® Detection Reagents to room temperature.
- Prepare the working detection reagent solution according to the manufacturer's protocol.
- Add 12.5 μL of the working detection reagent solution to each well.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Measure the chemiluminescent signal using a standard plate luminometer.

#### 4. Data Analysis

- The raw data is obtained as Relative Light Units (RLU).
- Normalize the data to the vehicle control (0% activation) and a maximal response control (100% activation) using a reference agonist.
- Plot the normalized response against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximal efficacy) for each compound.



## **Experimental Workflow**



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GPR35 β-arrestin recruitment assay workflow.

## **Quantitative Data Summary**

The following table summarizes the potency (pEC50) of various known GPR35 agonists in  $\beta$ -arrestin recruitment assays. The pEC50 is the negative logarithm of the EC50 value.

Compound	pEC50 (Human GPR35)	Reference
Zaprinast	5.76	[7]
Kynurenic Acid (KYNA)	3.89	[7]
Amlexanox	5.42	[7]
NPBA	5.07	[7]
DNQX	5.58	[7]
NBQX	5.95	[7]
MANT-cGMP	5.70	[7]
db-cGMP	4.55	[7]
cGMP	3.88	[7]
Pamoate	-	[8]
Niflumic Acid	-	[8]
Cromolyn Disodium	-	[8]
Dicumarol	-	[8]

Note: The potency of ligands can vary depending on the specific assay conditions, cell line, and GPR35 ortholog used.[8]

## Conclusion

The GPR35 β-arrestin recruitment assay is a powerful tool for the identification and characterization of novel GPR35 modulators. The detailed protocol and supporting information provided in this application note offer a comprehensive guide for researchers in academia and



the pharmaceutical industry to successfully implement this assay in their drug discovery efforts. The quantitative data and pathway diagrams further aid in the understanding and interpretation of the experimental results.

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